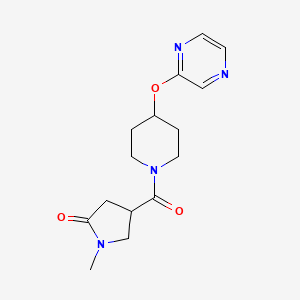
(Z)-2-(5-(4-(dimethylamino)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(Z)-2-(5-(4-(dimethylamino)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid” is a complex organic compound. It is related to 5-(4-Dimethylaminobenzylidene)rhodanine, which is a silver-specific dye used to quantitate the autoradiographic deposition of silver onto X-ray film in a colorimetric assay . It is also used as an indicator in the titration of cyanide solution with silver nitrate solution .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight, solubility, and melting point. For example, 5-(4-Dimethylaminobenzylidene)rhodanine, a related compound, has a molecular weight of 264.37, is insoluble in water, moderately soluble in acetone, and has a melting point of 285-288 °C .Aplicaciones Científicas De Investigación
Synthesis of 1,4-Dihydropyridine Derivatives
This compound, through specific chemical treatments, has been utilized in the synthesis of 1,4-dihydropyridine derivatives, highlighting its role in the creation of compounds with potential pharmacological interests. These derivatives are synthesized from precursors including 4-{3-Dimethylamino-1-[2-(dimethylamino)vinyl]prop-2-enylidene]-2-phenyl-1,3-oxazol-5(4H)-one and 5-{3-dimethylamino-1-[2-(dimethyl-amino)vinyl]prop-2-enylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one, showcasing the flexibility of this compound in synthetic organic chemistry (Stanovnik et al., 2002).
Corrosion Inhibition
Benzothiazole derivatives, closely related to the compound of interest, have been explored for their corrosion inhibiting effects on steel in acidic environments. These studies indicate that such compounds can offer substantial protection against corrosion, suggesting potential applications in materials science and engineering to enhance the longevity and durability of metal components (Hu et al., 2016).
Microwave-Mediated Synthesis of Heterocycles
Efficient, microwave-mediated synthetic approaches have utilized similar compounds to generate benzothiazole- and benzimidazole-based heterocycles. This technique underscores the compound's utility in facilitating rapid and efficient synthesis of complex molecules, which could be beneficial in drug discovery and material science (Darweesh et al., 2016).
Anticancer Activity Evaluation
The compound, as part of a series of novel 4-thiazolidinones containing the benzothiazole moiety, has been subjected to anticancer activity evaluation. These studies are crucial in identifying potential therapeutic agents against various cancer types, providing a foundation for further pharmaceutical research and development (Havrylyuk et al., 2010).
Corrosion Inhibition and Adsorption Properties
Research into the adsorption and corrosion inhibition properties of diazinyl derivatives for mild steel in hydrochloric acid has shown promising results. These findings suggest the compound's potential in developing new corrosion inhibitors that could provide significant protection for industrial metals, thereby extending their service life and reducing maintenance costs (Bedair et al., 2022).
Direcciones Futuras
Propiedades
IUPAC Name |
2-[(5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanesulfonic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4S3/c1-15(2)11-5-3-10(4-6-11)9-12-13(17)16(14(21)22-12)7-8-23(18,19)20/h3-6,9H,7-8H2,1-2H3,(H,18,19,20)/b12-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPSHMWDPIMNWNS-XFXZXTDPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCS(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCS(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-(5-(4-(dimethylamino)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-[(4-fluorobenzyl)sulfanyl]-4-pyrimidinol](/img/structure/B2444930.png)

![1-[6-(Ethylsulfanyl)pyridine-3-carbonyl]-3,3-dimethylpiperidine-2-carbonitrile](/img/structure/B2444932.png)
![(E)-2-Cyano-3-[2-(2,2,2-trifluoroethoxy)phenyl]prop-2-enamide](/img/structure/B2444934.png)
![4-chloro-1-[(2-fluorophenoxy)methyl]-1H-pyrazol-3-amine](/img/structure/B2444935.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2444939.png)